Methyl (R)-4-amino-2-hydroxybutanoate
Description
Methyl (R)-4-amino-2-hydroxybutanoate is a chiral ester derivative of butanoic acid characterized by a methyl ester group, a hydroxyl group at position 2, and an amino group at position 4. The (R)-configuration at position 4 confers stereochemical specificity, making it relevant in asymmetric synthesis and pharmaceutical applications, such as serving as a precursor for β-amino alcohol derivatives or protease inhibitors. Its molecular formula is inferred as C₅H₁₁NO₃, with a molecular weight of 133.14 g/mol. The compound’s functional groups (ester, hydroxyl, and amino) contribute to its polarity and reactivity, enabling participation in nucleophilic substitutions, hydrogen bonding, and enzymatic interactions.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (2R)-4-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
InChI Key |
HXGXFXBXPGNZKO-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCN)O |
Canonical SMILES |
COC(=O)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-4-amino-2-hydroxybutanoate typically involves the esterification of (2R)-4-amino-2-hydroxybutanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of methyl (2R)-4-amino-2-hydroxybutanoate may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst and solvent, as well as the control of reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-4-amino-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2R)-4-oxo-2-hydroxybutanoate.
Reduction: Formation of (2R)-4-amino-2-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-4-amino-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl (R)-4-amino-2-hydroxybutanoate with two structurally related compounds: Ethyl 4-amino-2-hydroxybutanoate and (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate.
Key Differences and Implications
However, its discontinuation limits practical use . The methyl ester in the target compound and the phenyl derivative ensures lower molecular weight and higher volatility, advantageous for chromatographic purification.
Substituent Effects: The phenyl group in (2R,3S)-methyl 3-amino-2-hydroxy-4-phenylbutanoate introduces aromaticity and steric bulk, which may enhance binding affinity to hydrophobic enzyme pockets or reduce metabolic degradation. This structural feature is absent in the other two compounds . The amino and hydroxyl positions differ in the phenyl derivative (C3 amino vs. C4 amino in the target), altering hydrogen-bonding patterns and chiral recognition.
Stereochemical Complexity :
- The (2R,3S) configuration in the phenyl derivative introduces additional stereochemical complexity compared to the single (R)-configuration in the target compound. This complexity may necessitate advanced asymmetric synthesis techniques, such as enzymatic resolution or chiral catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
